molecular formula C27H35FN4 B1193291 p97-IN-17

p97-IN-17

货号: B1193291
分子量: 434.6
InChI 键: ZFAKYVRUEAJXPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

p97/VCP Inhibition for Targeted Research p97-IN-17 is a small molecule inhibitor developed for probing the diverse cellular functions of the AAA+ ATPase p97 (also known as Valosin-Containing Protein or VCP). As a central node in protein homeostasis, p97 utilizes the energy from ATP hydrolysis to unfold and extract proteins from macromolecular complexes, membranes, and organelles, facilitating their degradation via the ubiquitin-proteasome system (UPS) . This segregase activity is critical for a multitude of processes, including endoplasmic reticulum-associated degradation (ERAD), mitochondrial quality control, chromatin remodeling, and cell cycle regulation . The dysregulation of p97 function is implicated in cancer, where its activity supports the degradation of misfolded proteins to maintain the viability of tumor cells, and in neurodegenerative diseases like inclusion body myopathy, Paget's disease of bone, and frontotemporal dementia (IBMPFD) . Mechanism of Action and Research Value this compound acts by selectively targeting the ATPase activity of p97. By binding to the ATP-binding sites or through allosteric inhibition, it disrupts the conformational changes necessary for substrate unfolding and translocation . Inhibition of p97 leads to the accumulation of polyubiquitinated proteins, induction of proteotoxic stress, and activation of the unfolded protein response (UPR), ultimately triggering apoptosis in susceptible cells . This makes this compound a valuable chemical tool for fundamental research aimed at understanding p97-dependent pathways in protein quality control, DNA damage repair, and autophagy. Furthermore, it has significant utility in preclinical research for investigating novel therapeutic strategies for cancers with high proteostatic burden and for multisystem proteinopathies linked to p97 dysfunction . Applications Investigation of p97/VCP mechanisms in ERAD and protein homeostasis. Study of proteotoxic stress and the unfolded protein response (UPR) in cancer models. Research on the role of p97 in neurodegenerative disease pathogenesis. Exploration of p97 function in DNA repair and chromatin-associated degradation. Notice : This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

属性

分子式

C27H35FN4

分子量

434.6

IUPAC 名称

1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(1-isopropylpiperidin-4-yl)piperidin-4-amine

InChI

InChI=1S/C27H35FN4/c1-19(2)31-12-8-23(9-13-31)29-24-10-14-32(15-11-24)25-5-3-4-20(17-25)27-18-21-16-22(28)6-7-26(21)30-27/h3-7,16-19,23-24,29-30H,8-15H2,1-2H3

InChI 键

ZFAKYVRUEAJXPI-UHFFFAOYSA-N

SMILES

CC(N1CCC(NC2CCN(C3=CC=CC(C(N4)=CC5=C4C=CC(F)=C5)=C3)CC2)CC1)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

p97-IN 17;  p97 IN-17;  p97-IN-17

产品来源

United States

Discovery, Design, and Structural Characterization of P97 in 17

Methodologies for the Identification of p97-IN-17

The identification of this compound's foundational scaffold and its subsequent optimization involved both broad screening efforts and targeted design.

The initial phenyl indole (B1671886) scaffold, from which this compound was derived, was identified through a high-throughput screening (HTS) campaign aimed at discovering inhibitors of the AAA+ ATPase p97 acs.orgacs.org. This HTS effort utilized an ATPase assay, often relying on methods like measuring remaining ATP via luciferase, to screen large compound libraries for p97 modulators pitt.edu. Indole amides, a class of allosteric p97 inhibitors, were indeed discovered via high-throughput screening.

Following the identification of the initial phenyl indole scaffold, rational design strategies were employed to optimize its properties. Molecular modeling, combined with structure-activity relationship (SAR) studies and structural information (including a cryo-EM structure of p97 in complex with a phenyl indole), played a crucial role in developing a refined binding model acs.orgacs.org. This refined model guided the design of subsequent analogs, including this compound, to enhance potency and selectivity.

Chemical Synthesis and Optimization Methodologies for this compound

The chemical synthesis of this compound involved the optimization of the phenyl indole scaffold, particularly focusing on its side-chain modifications acs.orgacs.org. Early active compounds in this series, such as compound 1, showed micromolar inhibition of p97 ATPase activity acs.org. For this compound (compound 17), the design incorporated an amine-linked bis-piperidine side-chain, which was a key modification. Further optimization efforts explored variations in this side chain, such as replacing the internal piperidine (B6355638) with cis- and trans-cyclohexane groups, to understand their impact on activity. The addition of an N-alkyl piperazine (B1678402) to the phenyl indole series was found to lead to high potency in biochemical assays, activity in cell-based assays, and excellent pharmaceutical properties acs.org.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Extensive SAR studies were conducted to understand how structural modifications influenced the inhibitory activity of this compound and its related compounds against p97.

The phenyl indole scaffold itself serves as a fundamental structural motif for this class of p97 inhibitors acs.orgacs.org. For this compound (compound 17), the amine-linked bis-piperidine side-chain was identified as a critical pharmacophore, contributing significantly to its strong inhibition of p97. Comparative studies with analogs demonstrated the importance of specific conformational preferences. For instance, the trans-analog (compound 18) retained activity, albeit 3-4-fold less potent than this compound, while the cis-isomer (compound 19) was significantly less potent (over 100-fold less than this compound), highlighting a strong conformational preference for optimal binding. Further shortening or constraining the side-chain, such as in spiro analogs or fused bicyclic systems, generally resulted in a loss of potency, with compounds inhibiting p97 in the micromolar range.

Modulations to the side-chain of the phenyl indole scaffold were systematically explored to enhance potency and address potential liabilities. The introduction of the amine-linked bis-piperidine side-chain in this compound (compound 17) resulted in strong biochemical inhibition of p97 (IC₅₀ = 50 nM). This compound and other potent analogs in the series, such as compound 23, exhibited low nanomolar biochemical inhibition of the ATPase acs.org. The design also considered eliminating basic nitrogens to potentially mitigate liabilities like hERG receptor binding and efflux. While this compound and related compounds showed excellent physical properties, including high aqueous solubility (>300 µM at pH 7.4) and good metabolic stability in human and mouse liver microsomes (t½ > 270 min), their effects in cellular assays for certain p97-dependent activities were variable acs.org. However, they did demonstrate antiproliferative effects in the NCI-60 panel in the high nanomolar to low micromolar range.

Molecular Modeling and Computational Chemistry in this compound Development

Molecular modeling and computational chemistry played a crucial role in the development and optimization of this compound and related phenyl indole inhibitors. Structure-activity relationship (SAR) studies, when combined with structural information and molecular modeling, were instrumental in developing refined binding models. These models were subsequently used to guide future analog design iterations, enabling a more rational approach to drug discovery. nih.govacs.org

Computational chemistry techniques, such as molecular dynamics simulations, free energy calculations, and QM/MM (Quantum Mechanics/Molecular Mechanics) methods, are routinely employed to develop computational models of protein-ligand complexes. mpg.de These methods allow researchers to study the association of molecules with proteins and understand how small molecules can modulate protein-protein interactions. mpg.de Specifically, they facilitate the prediction of ligand binding sites within a protein and the identification of interaction patterns, which are critical for the in silico design of improved ligands that can target specific protein regions of biological relevance. mpg.de For instance, computational studies have been used to investigate the affinity profile of molecular tweezers to the N-terminal region of the p97 protein (p97-N), revealing preferred complexation sites and aiding in the discrimination of ambiguous host residues. This work also demonstrated that the binding of such molecules could inhibit the protein-protein interaction between p97 and its cofactor UBXD1. mpg.de The application of these computational tools was vital in rationalizing the potency of allosteric inhibitors like this compound by providing insights into their binding modes. nih.govacs.org

Structural Biology of this compound Binding to p97/VCP (e.g., Cryo-EM, X-ray Crystallography)

The valosin-containing protein (p97/VCP) is a highly conserved homohexameric AAA+ ATPase, characterized by its N-terminal domain (N domain) and two tandem ATPase domains (D1 and D2) that form stacked hexameric rings. mdpi.comstanford.eduresearchgate.netnih.govnih.govfrontiersin.org Understanding the structural basis of p97/VCP function and its interaction with inhibitors has been significantly advanced by structural biology techniques, particularly Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography. mdpi.comstanford.eduresearchgate.netnih.gov

Cryo-EM has been instrumental in revealing the intricate, nucleotide-driven conformational changes that p97 undergoes during its functional cycle. High-resolution Cryo-EM structures of full-length, hexameric wild-type p97, in both ADP-bound states and in the presence of allosteric inhibitors, have been reported at resolutions as high as 2.3 to 2.4 angstroms. nih.gov These studies have provided atomic-resolution insights into the sequence of nucleotide-driven structural changes within p97. nih.gov Crucially, Cryo-EM structures have elucidated the binding mode of allosteric small-molecule inhibitors, such as those related to this compound. nih.govacs.orgnih.gov These inhibitors typically bind at the interface between the D1 and D2 domains of each p97 subunit. nih.govresearchgate.net This binding event is critical as it prevents the propagation of the conformational changes necessary for p97's enzymatic function, thereby inhibiting its activity. nih.gov Further structural analyses have shown that inhibitor binding can induce shifts in surrounding helices and alter loop structures, particularly near the C-terminal α2 G helix, which modulates inter-domain communications within the p97 hexamer. researchgate.net

Molecular and Biochemical Mechanism of Action of P97 in 17

Direct Target Engagement and Binding Kinetics of p97-IN-17

Direct target engagement signifies the specific physical interaction between a compound and its intended protein target within a biological system researchgate.net. For p97 inhibitors, this involves the compound binding to the p97/VCP enzyme. While specific data on the direct target engagement and precise binding kinetics of this compound (VCP/p97 inhibitor-1) are not explicitly detailed in the provided search results, such interactions are typically characterized through biophysical methods. Techniques like surface plasmon resonance (SPR) and live-cell assays such as NanoBRET are employed to assess cellular affinity, compound residence time, and cell permeability nih.govunibo.itpromega.com. For instance, the p97 inhibitor NMS-873 has been characterized using SPR to determine its binding constant (KD) and stoichiometry nih.gov.

A conceptual representation of binding kinetics for p97 inhibitors is provided below, illustrating the type of data typically obtained:

Inhibitor (Example) Target Binding Affinity (KD) Inhibition Mode
CB-5083 p97/D2 ~10 nM nih.gov ATP-competitive
NMS-873 p97 30 nM medchemexpress.com Allosteric
(this compound) p97 (Not specified) (Not specified)

ATP-Competitive vs. Allosteric Inhibition Modes

Inhibitors of p97/VCP generally operate through two distinct mechanisms: ATP-competitive inhibition or allosteric inhibition portlandpress.comresearchgate.netmdpi.com.

  • ATP-Competitive Inhibition : This mode involves inhibitors directly competing with ATP for binding to the ATPase domains of p97. By occupying the ATP-binding site, these compounds prevent ATP hydrolysis, which is indispensable for p97's segregase activity portlandpress.comresearchgate.netpnas.orgmdpi.com. CB-5083 serves as a prominent example of an ATP-competitive inhibitor, specifically targeting the D2 ATPase domain of p97 researchgate.netpnas.orgacs.orgprobechem.com. A challenge with ATP-competitive inhibitors can be their potential lack of specificity, as they may interact with other cellular ATPases mdpi.com.
  • Allosteric Inhibition : Allosteric inhibitors bind to a site on the p97 protein that is spatially distinct from the ATP-binding site. This binding induces conformational changes within the enzyme that, in turn, impair its ATPase activity or other functional aspects nih.govportlandpress.comresearchgate.netpnas.orgmdpi.com. NMS-873 is a well-characterized allosteric p97 inhibitor, known to block cooperative D2 ATP hydrolysis nih.govresearchgate.netpnas.orgacs.orgmedchemexpress.com. This class of inhibitors often offers enhanced specificity compared to ATP-competitive compounds mdpi.com.
  • The specific mode of inhibition for this compound (VCP/p97 inhibitor-1) is not explicitly described in the provided search results.

    Binding Sites and Specific Interactions within p97/VCP Domains (D1, D2, N-domain)

    The p97/VCP protein is structurally organized into three principal domains: the N-terminal domain (N-domain), and two ATPase domains, D1 and D2 atlasgeneticsoncology.orgnih.govportlandpress.comfrontiersin.orgmdpi.com.

  • N-domain : This domain (residues 1-187) is crucial for binding to various cofactors and ubiquitinated substrates atlasgeneticsoncology.orgportlandpress.comfrontiersin.orgmdpi.comfrontiersin.org. Its conformational flexibility is linked to the modulation of ATPase activity and influences cofactor recruitment mdpi.comnih.govmdpi.compnas.orgelifesciences.org.
  • D1 domain : Positioned from residues 209-460, the D1 domain is involved in the oligomerization of p97 subunits and nucleotide binding. Although it possesses ATPase activity, it is generally considered weaker than that of D2. ATP binding to D1 is thought to facilitate stable hexamer formation and regulate the selective binding of adaptor proteins to the N-domain pnas.orgatlasgeneticsoncology.orgportlandpress.commdpi.complos.org.
  • D2 domain : Located from residues 481-761, the D2 domain is the primary site of ATP hydrolysis and is largely responsible for generating the mechanical force required for p97's cellular functions pnas.orgatlasgeneticsoncology.orgportlandpress.commdpi.complos.org.
  • Known p97 inhibitors exhibit diverse binding specificities. For instance, CB-5083 is reported to specifically bind to the D2 ATPase domain of p97 researchgate.netpnas.orgnih.govprobechem.comnih.gov. Allosteric inhibitors, such as NMS-873, bind to a distinct allosteric site on the protein nih.gov. The precise binding site and specific interactions of this compound (VCP/p97 inhibitor-1) within the p97/VCP domains are not detailed in the provided information.

    Impact of this compound on p97/VCP ATPase Activity

    The functionality of p97/VCP is fundamentally dependent on its ATPase activity, particularly the D2 domain's ability to hydrolyze ATP and generate mechanical energy for protein remodeling pnas.orgatlasgeneticsoncology.orgmdpi.complos.org. Inhibitors of p97 are designed to diminish or abolish this enzymatic activity. For example, both the ATP-competitive inhibitor CB-5083 and the allosteric inhibitor NMS-873 are known to prevent ATP-dependent substrate processing by inhibiting p97 ATPase activity pnas.org.

    Conversely, certain disease-associated mutations in p97, often localized to the N-D1 domain interface, have been observed to increase the basal ATPase activity, primarily through effects on the D2 domain pnas.orgnih.govnih.govoup.commdpi.com. This highlights the critical importance of precisely regulated ATPase activity for proper p97 function.

    While the specific impact of this compound (VCP/p97 inhibitor-1) on p97/VCP ATPase activity is not explicitly stated in the provided search results, as a p97 inhibitor, its mechanism would involve a reduction in the enzyme's ability to hydrolyze ATP, thereby impairing its downstream cellular roles.

    Effects of this compound on p97/VCP Oligomerization and Conformational Dynamics

    p97/VCP functions as a homohexamer, a complex assembly of six identical subunits portlandpress.comatlasgeneticsoncology.orgnih.govportlandpress.comfrontiersin.orgmdpi.com. This hexameric structure undergoes significant and coordinated conformational changes throughout its ATP hydrolysis cycle, which are essential for its mechanical work pnas.orgmdpi.comatlasgeneticsoncology.orgnih.govelifesciences.orgpnas.org. ATP binding and subsequent hydrolysis drive allosteric and cooperative conformational transitions across the N, D1, and D2 domains mdpi.comnih.govelifesciences.org. For instance, ATP binding to the D2 domain can induce movements of D2 relative to the N-D1 domains, and the N-domains can transition between "up" and "down" conformations depending on the nucleotide state in D1 pnas.orgnih.govpnas.orgelifesciences.org.

    Both small molecule inhibitors and disease-associated mutations can disrupt these crucial conformational dynamics and the enzyme's oligomerization state. For example, the binding of the competitive inhibitor CB-5083 to the D2 domain has been shown to prevent conformational changes similar to those observed in mutations affecting the coupling between the D1 and D2 domains nih.gov. Mutations linked to multisystem proteinopathies often cluster in the N- and D1-domains, interfering with nucleotide-driven allosteric activation by disrupting inter-domain coupling or interprotomer interactions nih.govmdpi.compnas.org. These mutations can lead to increased N-domain flexibility and altered conformational equilibrium, subsequently impacting cofactor binding and ATPase activity mdpi.comnih.govpnas.orgelifesciences.orgnih.gov.

    The specific effects of this compound (VCP/p97 inhibitor-1) on p97/VCP oligomerization and conformational dynamics are not detailed in the provided search results. However, it is expected that, consistent with other p97 inhibitors, it would influence these dynamic aspects to exert its inhibitory function.

    Disruption of p97/VCP-Cofactor and Substrate Interactions by this compound

    The diverse cellular functions of p97/VCP are largely orchestrated by its interactions with a wide array of cofactors, which typically bind to its N-terminal domain or C-terminal tail portlandpress.commdpi.comatlasgeneticsoncology.orgportlandpress.comfrontiersin.orgmdpi.complos.orgnih.govfrontiersin.org. These cofactors are crucial for recruiting p97 to specific substrates or cellular pathways, modulating its ATPase activity, and assisting in substrate recognition or processing pnas.orgmdpi.complos.orgnih.govnih.govfrontiersin.orgnih.gov. Notable cofactors include the UFD1-NPL4 heterodimer, involved in ERAD, and p47 and p37, which modulate p97 ATPase activity and are essential for processes such as membrane fusion portlandpress.compnas.orgatlasgeneticsoncology.orgfrontiersin.orgmdpi.complos.orgnih.govfrontiersin.org.

    Inhibitors of p97 are known to disrupt these critical cofactor and substrate interactions, leading to the accumulation of ubiquitinated proteins. For instance, CB-5083 prevents ubiquitin-dependent protein degradation, resulting in the cellular accumulation of poly-ubiquitinated proteins and the activation of the endoplasmic reticulum (ER)-dependent stress response pathway acs.orgnih.govaacrjournals.org. This disruption of protein homeostasis is a key mechanism through which p97 inhibitors exert their cellular effects. Disease-associated p97 mutations can also alter cofactor binding, with some mutants exhibiting decreased binding to certain cofactors (e.g., UBXD1) while showing increased binding to others (e.g., p47, Npl4/Ufd1) mdpi.comelifesciences.orgnih.gov.

    Cellular and Subcellular Effects of P97 in 17

    Impact on Specific Subcellular Compartments and Organelles

    Golgi Apparatus and Nuclear Envelope Dynamics

    The p97 ATPase plays an essential role in the dynamics of cellular membranes, particularly in the reassembly of the Golgi apparatus, endoplasmic reticulum (ER), and nuclear envelope following mitosis portlandpress.compsu.eduembopress.orgmolbiolcell.org. This function is mediated by p97's interaction with specific cofactors, such as p47 and VCIP135, which are critical for membrane fusion events portlandpress.comembopress.orgrupress.org. For instance, p47 assists p97 in the dissociation of post-fusion Golgi membrane surface receptor complexes, like syntaxin (B1175090) 5, preparing them for further rounds of membrane fusion embopress.org. Similarly, p97 and its cofactors are essential for ER formation and nuclear envelope assembly portlandpress.com.

    Inhibition of p97, as would be the action of p97-IN-17, is thus expected to perturb these crucial membrane dynamics. Disruptions in p97 activity or its cofactors can lead to defects in the proper formation and reassembly of these organelles post-mitosis portlandpress.compsu.edu.

    Ribosome-Associated Degradation (RAD)

    Ribosome-Associated Degradation (RAD) is a vital protein quality control pathway that eliminates aberrant nascent polypeptides stalled on ribosomes frontiersin.orgnih.gov. The p97/Cdc48 segregase, in conjunction with its adaptors Ufd1-Npl4, is a key component of RAD frontiersin.orgpnas.orgnih.gov. It mediates the clearance of ubiquitinated, tRNA-linked nascent peptides and other defective polypeptides from ribosomes, facilitating their degradation by the proteasome frontiersin.orgnih.gov. Inactivation of p97/Cdc48 or its cofactors, such as Ufd1 and Npl4, leads to the accumulation of ubiquitinated proteins complexed with the 60S ribosome frontiersin.org.

    Therefore, this compound, by inhibiting p97, would be anticipated to impair the RAD pathway, leading to an accumulation of stalled ribosomes and ubiquitinated nascent polypeptides, thereby compromising cellular protein quality control.

    Effects on Cellular Stress Granule Formation and Dissolution

    Cellular stress granules (SGs) are dynamic cytoplasmic ribonucleoprotein (RNP) complexes that form in response to various cellular stresses, serving to triage mRNA and proteins during stress conditions biorxiv.orgoup.comnih.gov. The dissolution of these stress granules is crucial for cellular recovery once the stress is alleviated biorxiv.orgnih.gov. The Valosin-containing protein (VCP/p97) is essential for the dissolution of stress granules, functioning through either direct disassembly or autophagy-dependent degradation molbiolcell.orgbiorxiv.orgresearchgate.netnih.gov. Research indicates that autophagy-inducing kinases, such as ULK1 and ULK2, can phosphorylate VCP, thereby enhancing its activity in disassembling stress granules researchgate.netnih.gov.

    Given p97's role in stress granule dynamics, inhibition by this compound would likely impede the efficient dissolution of stress granules, potentially leading to their persistence or abnormal accumulation, which has been linked to neurodegenerative diseases biorxiv.orgoup.comresearchgate.netnih.gov.

    Influence on DNA Damage Response and Cell Cycle Checkpoints

    The p97 ATPase is a critical regulator of genome stability, playing diverse roles in the DNA damage response (DDR) and cell cycle progression uni-due.defrontiersin.orgnih.govroyalsocietypublishing.org. It is involved in various chromatin-associated processes, including DNA replication, DNA repair (e.g., DNA double-strand break (DSB) repair), and mitosis frontiersin.orgroyalsocietypublishing.org. p97, often with its cofactor Ufd1-Npl4, facilitates the degradation of ubiquitylated substrates involved in these processes, ensuring ordered progression under physiological conditions and in response to DNA damage uni-due.defrontiersin.orgnih.gov. For instance, p97 is required for robust activation of the G2/M checkpoint after ionizing radiation by facilitating the degradation of CDC25A, a key cell cycle regulator uni-due.denih.gov. Inactivation of p97 or its cofactors can lead to severe defects in chromosome segregation and G2/M checkpoint failure, promoting genomic instability uni-due.denih.gov.

    Therefore, this compound's inhibition of p97 is expected to compromise the cellular DNA damage response, impair cell cycle checkpoints, and potentially lead to chromosomal instability by preventing the timely degradation of critical cell cycle regulators and interfering with DNA repair mechanisms.

    Characterization of this compound Selectivity and Potential Off-Target Mechanisms in Experimental Models

    The broad involvement of p97 in numerous cellular pathways, mediated by a large number of cofactors, presents opportunities for designing pathway-specific inhibitors but also poses challenges for developing inhibitors with minimal off-target activity nih.govfrontiersin.org. Future research on this compound would ideally involve comprehensive selectivity profiling against a wide range of ATPases, kinases, and other protein families to identify and mitigate potential off-target effects in experimental models.

    Phenotypic Consequences of this compound on Cellular Viability and Apoptosis

    Inhibition of p97 has been consistently shown to induce significant phenotypic consequences on cellular viability and to promote apoptosis in various cell types, particularly cancer cells acs.orgmdpi.commdpi.commicropublication.orgnih.govaacrjournals.orgnih.gov. This anti-proliferative and pro-apoptotic effect is often mediated through the induction of endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR) mdpi.comaacrjournals.org. When p97 function is impaired, misfolded or ubiquitinated proteins accumulate, leading to irresolvable ER stress and triggering apoptotic pathways mdpi.comaacrjournals.org. For instance, studies with p97 inhibitors like DBeQ have shown a marked increase in caspase-3 and caspase-7 activation, leading to decreased cell viability mdpi.com. Similarly, CB-5083 treatment activates the UPR and induces apoptosis in a wide variety of hematologic and solid tumor cell lines aacrjournals.org.

    Therefore, this compound is expected to decrease cellular viability and induce apoptosis, likely through the accumulation of ubiquitinated proteins, ER stress, and activation of the UPR, consistent with the general mechanism of p97 inhibition.

    Table 1: Expected Phenotypic Consequences of this compound on Cellular Viability and Apoptosis

    Cellular Process/OutcomeExpected Effect of this compound (Inhibition of p97)Supporting Mechanism
    Cellular ViabilityDecreasedAccumulation of ubiquitinated proteins, ER stress mdpi.comaacrjournals.org
    ApoptosisIncreasedActivation of UPR, caspase-3/7 activation mdpi.comaacrjournals.org
    ER StressInducedImpaired protein degradation mdpi.comaacrjournals.org
    Unfolded Protein Response (UPR)ActivatedCellular response to protein accumulation aacrjournals.org

    Effects on Cell Migration, Invasion, and Metastasis in In Vitro Models

    The Valosin-containing protein (VCP/p97) has been implicated in the progression and metastasis of various cancers mdpi.comnih.govplos.org. Studies employing p97 knockdown or small-molecule inhibitors have demonstrated that p97 inhibition can suppress key hallmarks of cancer progression in in vitro models, including cell proliferation, migration, and invasion mdpi.comnih.govresearchgate.net. For example, in non-small cell lung carcinoma (NSCLC) cell lines, VCP inhibition by siRNA or small-molecule inhibitors significantly suppressed proliferation, migration, and invasion mdpi.comnih.gov. This suggests a critical role for p97 in tumor cell progression and metastatic potential nih.gov.

    Thus, this compound, as a p97 inhibitor, would be expected to exert anti-migratory and anti-invasive effects in in vitro cancer models, thereby potentially influencing metastatic processes.

    Table 2: Expected Effects of this compound on Cell Migration, Invasion, and Metastasis in In Vitro Models

    Cellular ProcessExpected Effect of this compound (Inhibition of p97)Supporting Observation (General p97 Inhibition)
    Cell MigrationSuppressedReduced migration in NSCLC cells mdpi.comnih.gov
    Cell InvasionSuppressedReduced invasion in NSCLC cells mdpi.comnih.gov
    Cell ProliferationSuppressedInhibited proliferation in various cancer cell lines mdpi.comnih.gov

    Pre Clinical Efficacy and Pharmacological Studies of P97 in 17 in Disease Models

    Efficacy of p97-IN-17 in In Vitro Disease Models

    Extensive literature searches did not yield specific data on the efficacy of this compound in in vitro disease models. The compound is listed by some chemical suppliers as a novel potent inhibitor of the AAA+ ATPase p97, but peer-reviewed studies detailing its activity in cell-based assays are not publicly available at this time. The following sections describe the established roles of p97 inhibition in various disease models, which provides a theoretical framework for the potential effects of this compound.

    Inhibition of Cancer Cell Proliferation and Survival in Diverse Cell Lines

    While no specific studies on this compound were identified, the inhibition of p97 is a well-documented strategy for targeting cancer cells. p97 is overexpressed in a variety of human cancers, and its function is critical for maintaining protein homeostasis, a process on which cancer cells are particularly dependent. Disruption of p97 activity leads to an accumulation of misfolded proteins, triggering the unfolded protein response and ultimately leading to programmed cell death (apoptosis).

    Other potent p97 inhibitors have demonstrated significant effects on the proliferation and survival of a wide range of cancer cell lines. For instance, the p97 inhibitor CB-5083 has been shown to induce apoptosis and inhibit cell cycle progression in various cancer cells. Similarly, the inhibitor DBeQ has been reported to reduce the viability of Jeg3 choriocarcinoma cells in a dose-dependent manner. It is plausible that this compound, as a potent p97 inhibitor, would exhibit similar anti-proliferative and pro-apoptotic effects across a diverse panel of cancer cell lines.

    Table 1: Representative Effects of p97 Inhibition on Cancer Cell Proliferation (Hypothetical for this compound)

    Cell Line Cancer Type Expected Effect of this compound
    HCT116 Colon Carcinoma Inhibition of proliferation, induction of apoptosis
    A549 Lung Carcinoma Reduced cell viability, cell cycle arrest
    MCF7 Breast Adenocarcinoma Inhibition of survival pathways

    Effects on Patient-Derived Cancer Cells

    There is no publicly available data regarding the effects of this compound on patient-derived cancer cells. However, the use of patient-derived models, such as patient-derived xenografts (PDXs) grown in vitro as explants or organoids, is a crucial step in pre-clinical drug evaluation as these models more accurately reflect the heterogeneity and drug response of a patient's tumor. Studies with other p97 inhibitors in patient-derived models have shown promise. For example, CB-5083 has demonstrated anti-tumor activity in patient-derived xenograft models of colorectal cancer. This suggests that targeting p97 can be effective in a setting that more closely mimics the clinical scenario. It is therefore anticipated that this compound could show efficacy in in vitro cultures of patient-derived cancer cells, though this remains to be experimentally verified.

    Therapeutic Potential in Neurodegenerative Disease Cell Models (e.g., iPSCs)

    While there are no specific studies on this compound in neurodegenerative disease models, mutations in the gene encoding p97 are linked to multisystem proteinopathy, which can include frontotemporal dementia and amyotrophic lateral sclerosis (ALS). This genetic link strongly implicates p97 dysfunction in the pathology of these diseases.

    Research using induced pluripotent stem cells (iPSCs) derived from patients with p97 mutations has provided significant insights. These iPSCs can be differentiated into neurons and other relevant cell types, creating a "disease-in-a-dish" model. Studies on iPSC-derived motor neurons from patients with p97-related ALS have shown that treatment with other p97 inhibitors, such as CB-5083 and NMS-873, can rescue disease-related phenotypes, including reducing neuronal death. dcchemicals.com This demonstrates the therapeutic potential of p97 inhibition in neurodegenerative contexts. Given its classification as a potent p97 inhibitor, this compound would be a strong candidate for investigation in these iPSC-based models of neurodegeneration.

    Efficacy of this compound in In Vivo Pre-clinical Animal Models

    No in vivo studies involving this compound have been published in the scientific literature. The following sections outline the expected outcomes based on the known function of p97 and studies with other inhibitors.

    Tumor Growth Inhibition in Xenograft Models

    Data on the in vivo efficacy of this compound in xenograft models is not available. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for assessing the anti-tumor activity of a compound in a living organism. The efficacy of other p97 inhibitors in such models has been reported. For instance, studies have shown that systemic administration of p97 inhibitors can lead to a significant reduction in tumor growth in various xenograft models. This effect is attributed to the induction of apoptosis and inhibition of proliferation within the tumor cells. It is hypothesized that this compound would also demonstrate tumor growth inhibition in relevant cancer xenograft models.

    Table 2: Expected Tumor Growth Inhibition by this compound in Xenograft Models (Hypothetical)

    Xenograft Model Cancer Type Anticipated Outcome
    Colorectal Cancer HCT116 xenograft Reduction in tumor volume and weight
    Lung Cancer A549 xenograft Slower tumor growth rate

    Modulation of Disease Phenotypes in Genetic or Induced Neurodegeneration Models

    There are no published studies on the effects of this compound in animal models of neurodegeneration. However, mouse models carrying p97 mutations that cause neurodegenerative diseases have been developed. These models recapitulate some of the pathological features of the human disease. The therapeutic potential of p97 inhibitors has been demonstrated in a Drosophila model of p97-related disease, where inhibition of p97 rescued muscle phenotypes. dcchemicals.com This provides a strong rationale for testing potent p97 inhibitors like this compound in mammalian models of neurodegeneration. It would be expected that treatment with this compound could alleviate some of the disease-related phenotypes in these models, such as motor deficits or neuropathological changes.

    Biomarker Analysis and Pharmacodynamic Responses in Animal Models

    Information regarding specific biomarker analysis and detailed pharmacodynamic responses of the compound this compound in animal models is not available in the provided search results. Scientific literature accessible through the performed searches details studies on other p97 inhibitors, such as CB-5083, which have been evaluated in preclinical models. For instance, studies with CB-5083 in xenograft models have shown antitumor activity and induction of apoptosis. In these studies, pharmacodynamic markers often include the accumulation of poly-ubiquitinated proteins and the induction of the unfolded protein response (UPR), which are hallmarks of p97 inhibition nih.govnih.gov.

    In a study involving CB-5083 in mice infected with lymphocytic choriomeningitis virus (LCMV), treatment led to an accumulation of high-molecular-weight ubiquitin forms in the spleen, indicating a systemic pharmacodynamic response to p97 inhibition nih.gov. Furthermore, this study linked the observed toxicity to the upregulation of serum lactate dehydrogenase and creatine kinase, suggesting these as potential biomarkers of adverse effects in muscle tissue nih.gov. However, no such specific data has been found for this compound.

    Pre-clinical Combination Strategies Involving this compound

    While specific preclinical combination strategies involving this compound are not detailed in the available search results, the broader class of p97 inhibitors has been extensively investigated in combination with other therapeutic agents, particularly proteasome inhibitors.

    Synergy with Proteasome Inhibitors

    There is a strong preclinical rationale for combining p97 inhibitors with proteasome inhibitors. The p97 ATPase and the proteasome are key components of the ubiquitin-proteasome system (UPS), which is critical for protein homeostasis. Cancer cells, particularly those with high rates of protein synthesis like multiple myeloma, are highly dependent on the UPS to clear misfolded and damaged proteins.

    Dual inhibition of p97 and the proteasome has been shown to cause a lethal disruption of the secretory apparatus in multiple myeloma cells doaj.org. This combination leads to a terminal disruption of the endoplasmic reticulum (ER) configuration and intracellular protein metabolism, inducing high levels of apoptosis even in cancer cells resistant to proteasome inhibitors alone doaj.org.

    Studies with p97 inhibitors like Eeyarestatin I (EerI) have demonstrated synergistic effects when combined with the proteasome inhibitor bortezomib (B1684674). This combination promotes apoptosis mediated by ER stress in cancer cells nih.gov. The synergy is attributed to the complementary roles of p97 and the proteasome in protein degradation pathways. While the proteasome is the final destination for many misfolded proteins, p97 is crucial for their extraction from cellular compartments like the ER, a process known as ER-associated degradation (ERAD) nih.govmdpi.comnih.gov. Inhibiting both targets leads to a catastrophic buildup of toxic proteins.

    The table below summarizes findings from studies on the combination of general p97 inhibitors with proteasome inhibitors.

    p97 InhibitorProteasome InhibitorCancer ModelKey Findings
    Eeyarestatin IBortezomibCancer CellsInduces ER stress-mediated apoptosis; disrupts the secretory pathway. doaj.orgnih.gov
    DBeQBortezomibMultiple Myeloma CellsTerminally disrupts ER configuration and protein metabolism; induces high levels of apoptosis. doaj.org

    Rational Combinations with Other Therapeutic Modalities in Pre-clinical Settings

    Beyond proteasome inhibitors, there is a preclinical basis for combining p97 inhibitors with other therapeutic strategies. The inhibition of p97 can induce cellular stress and impact DNA damage repair pathways, creating vulnerabilities that can be exploited by other agents mdpi.comfrontiersin.org.

    Preclinical studies have explored the synergy between p97 inhibition and:

    DNA-damaging agents: By impairing the DNA damage response, p97 inhibitors can sensitize cancer cells to the effects of chemotherapy and radiation mdpi.comfrontiersin.org.

    Antimitotics: Combination with drugs that interfere with cell division has shown synergistic effects nih.gov.

    Stress-inducing agents: Given that p97 inhibition itself induces proteotoxic stress, combining it with other agents that disrupt cellular homeostasis can overwhelm cancer cells nih.gov.

    While these rational combinations have been explored for the broader class of p97 inhibitors, specific preclinical data for this compound in combination with these or other therapeutic modalities is not available in the provided search results.

    Mechanisms of Resistance to P97 in 17 and Strategies to Overcome Them

    Identification of Acquired Resistance Mechanisms in Experimental Systems

    Acquired resistance to p97 inhibitors, exemplified by compounds like CB-5083, has been extensively identified and characterized in various experimental systems, including cancer cell lines and in vivo xenograft models nih.govnih.gov. This phenomenon typically leads to a significant reduction in treatment effectiveness over time nih.gov.

    Experimental models for studying drug resistance are commonly generated by subjecting cancer cell lines or tumors to prolonged exposure to a single therapeutic agent. The resulting resistant cell populations are then comprehensively characterized and compared against their isogenic parental counterparts aacrjournals.org. For instance, sustained selective pressure applied to HCT116 colorectal cancer cells with CB-5083 led to the emergence of distinct resistant mutants nih.gov. A key indicator of resistance in these models was the observed lack of response in p97 biomarkers, such as the absence of activation of endoplasmic reticulum (ER) stress markers (e.g., ATF4 and CHOP) and a failure to accumulate ubiquitinated proteins, which are typical cellular responses to effective p97 inhibition nih.gov.

    Mutational Analysis of p97/VCP in Resistant Models

    Mutations within the p97/VCP protein itself represent a primary mechanism of acquired resistance to p97 inhibitors like CB-5083 nih.govnih.gov. These mutations often occur as single homozygous coding changes, frequently localized within or adjacent to the D2 ATPase domain of p97 nih.gov.

    Notable examples of such resistance-conferring mutations include N660K and T688A, which are situated near the adenosine (B11128) binding site for ADP within the D2 domain nih.gov. These specific mutations have been shown to significantly diminish the binding affinity of the mutant p97 protein for the inhibitor. This mechanism is analogous to the drug-resistance mechanisms observed in ATP-competitive kinase inhibitors, where mutations in the ATP-binding pocket reduce drug effectiveness nih.gov.

    Further analysis has revealed a double mutation, D649A/T688A, which, when introduced into purified p97, conferred approximately 400-fold resistance to CB-5083 in ATPase activity assays nih.gov. The presence of these p97 mutations directly abrogates the cellular response to the inhibitor, leading to an absence of ER stress activation, thereby confirming their causal role in resistance nih.gov. Beyond the D2 domain, mutations within the D1-D2 linker region of VCP/p97 have also been reported to enhance the intrinsic ATPase activity of the protein, contributing to a resistant phenotype against VCP inhibitors portlandpress.comescholarship.org.

    Table 1: Key p97/VCP Mutations Conferring Resistance to ATP-Competitive Inhibitors

    MutationLocation (Domain)Effect on Inhibitor Binding/Activity (e.g., CB-5083)Fold Resistance (Approximate)Reference
    N660KD2 ATPase domainReduced binding affinityNot specified, significant nih.gov
    T688AD2 ATPase domainReduced binding affinityNot specified, significant nih.gov
    D649A/T688AD2 ATPase domainReduced binding affinity~400-fold (ATPase activity) nih.gov
    VariousD1-D2 linker regionEnhanced ATPase activity, confers resistanceNot specified portlandpress.comescholarship.org

    Activation of Compensatory Protein Degradation Pathways

    Cells can develop resistance to p97 inhibition by activating alternative or compensatory protein degradation pathways, thereby bypassing the compromised p97-dependent mechanisms. P97 is a central regulator of protein homeostasis, playing crucial roles in both the ubiquitin-proteasome system (UPS) and autophagy nih.govaacrjournals.org. Inhibition of p97 is designed to block these major protein degradation pathways nih.gov.

    However, cells may adapt by activating non-proteasomal protein degradation pathways or by incompletely disrupting proteasomal endoplasmic-reticulum-associated degradation (ERAD) plos.org. For example, in KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) cell lines, inhibition of KRAS has been shown to increase dependence on autophagy. This suggests that suppressing ERAD pathways through VCP inhibition can lead to a compensatory increase in autophagic flux, which can then be exploited therapeutically genesandcancer.com.

    Another compensatory mechanism involves the transcription factor Nrf1/NFE2L1, a master regulator of proteasome gene expression. Under normal conditions, p97 is required for the retro-translocation of Nrf1 from the ER membrane to the cytosol, a process essential for the Nrf1-mediated "bounce-back" response that increases proteasome content upon proteasome inhibition aacrjournals.orgrevvity.com. If cells find ways to bypass this p97-dependent Nrf1 regulation, or if alternative pathways for proteasome upregulation are activated, it could contribute to resistance.

    Furthermore, Thrombospondin-1 (THBS1) has been identified as a factor that can counteract p97 inhibition, as its increased protein levels provide a protective mechanism. THBS1 may offer a protective ER stress response, oppose ERAD function, and facilitate escape from apoptotic cell death, thus representing a novel resistance mechanism tandfonline.com.

    Intrinsic Resistance Factors and Predictive Biomarkers in Pre-clinical Models

    Intrinsic resistance refers to pre-existing cellular characteristics or factors that render cancer cells inherently less sensitive to p97 inhibitors from the outset crownbio.com. Identifying these factors and associated predictive biomarkers is crucial for patient stratification and optimizing therapeutic strategies.

    High-throughput screening of cancer cell lines and tumor organoids is a common approach to identify such biomarkers, often followed by more in-depth functional and mechanistic in vivo studies crownbio.com. Research suggests that cells with elevated baseline endoplasmic reticulum-associated degradation (ERAD) and Unfolded Protein Response (UPR) activity may exhibit greater vulnerability to p97 inhibition tandfonline.com. Conversely, lower baseline activity in these pathways or the presence of robust alternative protein degradation systems could contribute to intrinsic resistance.

    In the context of preclinical models, identifying predictive biomarkers early in development is vital for optimizing clinical trial design and can facilitate the translation of these markers into companion diagnostics for patient stratification crownbio.com. While not specific to p97-IN-17, the expression level of VCP (p97) itself has been explored as a potential prognostic biomarker in high-grade gliomas, correlating with radioresponse nih.gov. This underscores the broader concept that the baseline levels or activity of p97, or its related pathways, could serve as a general predictive biomarker for therapies targeting proteostasis. Elevated p97 mRNA and protein levels have been correlated with the anti-tumor activity of p97 inhibitors like CB-5083, implying that high baseline p97 levels might indicate a greater dependence on p97, and thus sensitivity, or conversely, that enhanced levels could contribute to intrinsic resistance by providing more target protein to overcome tandfonline.com.

    Development of Next-Generation this compound Analogues to Bypass Resistance

    To circumvent the emergence of resistance to ATP-competitive p97 inhibitors, such as CB-5083 and its successor CB-5339, the development of next-generation p97 inhibitors with distinct mechanisms of action or alternative binding sites is a critical area of research nih.govnih.govmdpi.comnih.gov.

    Key strategies in this area include the design of novel ATP-competitive inhibitors that engage p97 at different binding pockets, as well as the exploration of non-ATP-competitive inhibitors, such as covalent and allosteric modulators nih.govmdpi.com. Allosteric p97 inhibitors, notably NMS-873 and UPCDC-30245, have demonstrated significant potential in overcoming resistance to ATP-competitive compounds nih.govnih.govmdpi.com. For example, NMS-873 has been shown to effectively overcome CB-5083-induced resistance in preclinical models nih.govmdpi.com.

    Studies have revealed that p97 mutants resistant to CB-5083 (e.g., N660K and T688A) also exhibit cross-resistance to other ATP-competitive p97 inhibitors. However, the inhibitory activity of allosteric inhibitors like NMS-873 and UPCDC-30245 remained largely unaffected by these resistance-conferring mutations nih.gov. Furthermore, a newly developed CB-5083-resistant HCT116 cell line, harboring the p97 D649A/T688A double mutation, showed a remarkable 30-fold higher potency in inhibition by NMS-873 and UPCDC-30245 compared to CB-5083 nih.gov.

    The development of covalent p97 inhibitors is also being pursued, with a focus on targeting specific cysteine residues within the D2 ATPase domain, such as Cys522, which is located near the active site nih.gov. This approach aims to form a stable, irreversible bond with the enzyme, potentially bypassing resistance mechanisms that rely on reduced binding affinity of reversible inhibitors.

    Combination Approaches to Mitigate or Overcome Resistance in Pre-clinical Models

    Combination therapy represents a cornerstone strategy to mitigate or overcome resistance to p97 inhibitors in preclinical settings. This approach typically involves co-administering p97 inhibitors with other agents that target complementary pathways critical for cancer cell survival, induce synergistic cellular stress, or counteract compensatory resistance mechanisms.

    A prominent example is the combined inhibition of p97 and the proteasome. This dual inhibition has demonstrated high toxicity to multiple myeloma cells, including those that have developed primary or secondary resistance to proteasome inhibitors like bortezomib (B1684674) plos.org. This synergistic effect highlights the non-redundant roles of p97 and the proteasome in maintaining cellular secretory homeostasis and protein degradation plos.org. The simultaneous inhibition of both pathways leads to a profound disruption of ER configuration and intracellular protein metabolism, resulting in high levels of apoptosis plos.org.

    Another effective combination strategy involves pairing p97 inhibition with agents that modulate autophagy. For instance, in KRAS-mutant pancreatic cancer, combining VCP (p97) inhibition with autophagy inhibitors such as chloroquine (B1663885) (CQ) has been shown to enhance the induction of the Unfolded Protein Response (UPR) and ER-stress induced apoptosis genesandcancer.com. This suggests that targeting both the p97-dependent ER-associated degradation (ERAD) pathway and the autophagic degradation pathway can significantly amplify cancer cell death genesandcancer.com.

    Furthermore, combining p97 inhibitors with other cytotoxic drugs or antimetabolites is being explored. For example, the use of glycolysis inhibitors like 2-deoxyglucose (2-DG) in combination with p97 inhibitors has been proposed as a promising approach to enhance anticancer efficacy and overcome resistance that may arise from metabolic pathway switching in cancer cells nih.gov.

    Table 2: Combination Strategies to Overcome p97 Inhibitor Resistance in Preclinical Models

    Combination AgentRationale/MechanismObserved Outcome (Preclinical)Reference
    Proteasome Inhibitors (e.g., Bortezomib)Non-redundant roles in protein degradation; synergistic disruption of ER homeostasisHigh toxicity, increased apoptosis in multiple myeloma cells, including resistant lines plos.org
    Autophagy Inhibitors (e.g., Chloroquine)Targets compensatory protein degradation; enhances ER stress and apoptosisEnhanced UPR and ER-stress induced apoptosis in KRAS-mutant PDAC cells genesandcancer.com
    Antimetabolites (e.g., 2-Deoxyglucose)Addresses metabolic adaptation; enhances anticancer efficiencyProposed to overcome resistance from metabolic pathway switching nih.gov

    Future Directions and Translational Perspectives for P97 in 17 Research

    Development of Advanced p97-IN-17 Derivatives and Related Chemical Probes

    The future of p97 inhibitor research heavily relies on the iterative improvement of existing chemical scaffolds to create advanced derivatives with superior pharmacological properties. The development of next-generation analogs of a lead compound like this compound would aim to enhance potency, selectivity, and metabolic stability while minimizing off-target effects. For instance, early p97 inhibitors have faced challenges, providing a clear rationale for developing new chemical entities. nih.gov

    Key objectives for developing advanced derivatives include:

    Enhanced Selectivity: While p97 is the primary target, ensuring high selectivity against other AAA+ ATPases and unrelated proteins (like kinases) is crucial to reduce potential toxicity. Structure-activity relationship (SAR) studies on existing inhibitor scaffolds, such as the quinazoline (B50416) core of DBeQ, can guide the design of more selective compounds. nih.govnih.gov

    Improved Pharmacokinetics: Optimizing derivatives for better oral bioavailability, half-life, and tissue distribution is essential for clinical translation.

    Separation of Function: p97 is involved in multiple cellular pathways. A challenging but exciting goal is to develop "separation of function" inhibitors that selectively disrupt one p97-mediated process (e.g., ERAD) while leaving others (e.g., autophagy) intact. nih.gov This could lead to more targeted therapies with fewer side effects.

    In parallel, the creation of related chemical probes is vital for deepening the understanding of p97 biology. biorxiv.org These probes, derived from a scaffold like this compound, can be modified with tags (e.g., biotin, fluorescent dyes, or photo-affinity labels) to facilitate:

    Target Engagement Studies: Confirming that the inhibitor binds to p97 within the complex cellular environment.

    Proteomic Analyses: Identifying the full spectrum of p97-interacting proteins and how this network is perturbed by inhibitor binding.

    Visualization of Target: Using probes in advanced imaging to track the subcellular localization of p97 and the effects of its inhibition in real-time.

    Development GoalStrategyDesired Outcome
    Enhanced Selectivity Structure-guided design based on co-crystal structures.Minimized off-target toxicity.
    Improved Pharmacokinetics Medicinal chemistry optimization of ADME properties.Suitable for in vivo studies and potential clinical use.
    Separation of Function Develop allosteric inhibitors targeting specific cofactor interactions.Targeted disruption of disease-relevant p97 pathways. nih.gov
    Chemical Probes Attach functional tags (biotin, fluorophores) to the inhibitor scaffold.Enable target validation and mechanistic studies. biorxiv.org

    Exploration of Novel Therapeutic Indications for this compound Beyond Current Research Areas

    While cancer remains the primary focus for p97 inhibitors due to the high proteotoxic stress in malignant cells, the multifunctional nature of p97 suggests its therapeutic potential in a wider range of diseases. mdpi.compreprints.org Future research should systematically explore these novel indications.

    Neurodegenerative Diseases: Mutations in p97 are directly linked to a condition known as inclusion body myopathy with Paget's disease of bone and frontotemporal dementia (IBMPFD). The dysregulation of protein homeostasis is a common hallmark of many neurodegenerative disorders, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. nih.gov Carefully titrated p97 inhibition could potentially help clear protein aggregates, a key pathological feature of these conditions.

    Viral Infections: A growing body of evidence shows that various viruses hijack the host's p97 machinery for their replication, assembly, or egress. nih.gov p97 has been implicated in the life cycles of viruses such as influenza, herpes simplex virus (HSV), and human coronavirus. nih.govmdpi.com Therefore, p97 inhibitors like this compound could act as broad-spectrum antiviral agents by targeting this essential host factor. mdpi.com

    Inflammatory and Autoimmune Diseases: p97 plays a role in regulating NF-κB activation, a key signaling pathway in inflammation. nih.gov By modulating this pathway, p97 inhibitors could offer a novel therapeutic strategy for chronic inflammatory or autoimmune conditions.

    Potential IndicationRationale for p97 InhibitionResearch Focus
    Neurodegeneration p97's role in clearing protein aggregates and autophagy. nih.govInvestigating effects on aggregate clearance in models of ALS, Huntington's, etc.
    Viral Infections Host p97 is essential for the replication of multiple viruses. nih.govmdpi.comTesting antiviral efficacy against a broad range of viruses, including emergent pathogens.
    Inflammatory Diseases p97 modulates the NF-κB signaling pathway. nih.govEvaluating anti-inflammatory effects in models of rheumatoid arthritis or inflammatory bowel disease.

    Integration of this compound Research with Emerging Technologies

    The integration of cutting-edge technologies will be instrumental in accelerating the development and understanding of p97 inhibitors.

    CRISPR Screening: Genome-wide CRISPR-Cas9 screens can be a powerful tool to identify genetic vulnerabilities in the context of p97 inhibition. These screens can uncover genes that, when knocked out, either enhance (synergistic lethality) or suppress (resistance) the cytotoxic effects of a compound like this compound. This knowledge is invaluable for designing rational combination therapies and predicting patient response.

    Advanced Imaging: High-resolution microscopy and live-cell imaging techniques can provide unprecedented insights into the dynamic cellular consequences of p97 inhibition. For example, researchers can visualize the accumulation of ubiquitinated proteins, ER stress, lysosomal dysfunction, or changes in organelle morphology in real-time after treatment with this compound. nih.gov

    Cryo-Electron Microscopy (Cryo-EM): This technology has revolutionized structural biology, enabling the visualization of large protein complexes like p97 in their near-native states. nih.gov Cryo-EM can be used to determine the high-resolution structure of p97 bound to inhibitors and various cofactors, providing a precise roadmap for designing next-generation molecules with improved binding and specificity. nih.gov

    Proteomics and Metabolomics: Advanced mass spectrometry-based techniques can provide a global, unbiased view of how p97 inhibition affects the entire proteome and metabolome of a cell. This can reveal novel downstream pathways affected by a compound like this compound and help identify pharmacodynamic biomarkers to monitor drug activity in preclinical models.

    Challenges and Opportunities in the Pre-clinical to Clinical Translation of p97 Inhibitors

    The path from a promising preclinical compound to a clinically approved therapy is fraught with challenges, and p97 inhibitors are no exception. inca.gov.br

    Challenges:

    Therapeutic Window: Because p97 is an essential protein in all cells, a key challenge is finding a therapeutic window where cancer cells are killed without causing unacceptable toxicity to normal tissues. nih.gov

    Biomarker Development: Identifying which patients are most likely to respond to p97 inhibition is a major hurdle. Preclinical research must focus on discovering and validating predictive biomarkers, which could be based on the expression levels of ERAD pathway genes or other markers of high proteotoxic stress. nih.govecancer.org

    Off-Target Toxicity: As seen with early p97 inhibitors, off-target effects can halt clinical development. nih.gov Rigorous preclinical toxicology studies are needed to de-risk future candidates. nih.gov

    Resistance Mechanisms: Cancer cells can develop resistance to therapy. Understanding the mechanisms by which cells might evade p97 inhibition is crucial for developing strategies to overcome it, such as through combination therapies.

    Opportunities:

    Combination Therapies: The mechanism of p97 inhibition—inducing proteotoxic stress—creates strong rationale for combining it with other agents. mdpi.com Synergistic effects may be achieved with proteasome inhibitors, DNA-damaging agents, or immunotherapy, potentially increasing efficacy and overcoming resistance.

    Targeting Protein Homeostasis: Cancer's reliance on robust protein quality control systems represents a fundamental vulnerability. nih.gov Targeting p97 offers a distinct advantage over proteasome inhibitors by affecting both proteasomal and autophagic degradation pathways. nih.gov

    Precision Medicine: The development of robust pharmacodynamic and predictive biomarkers will allow for the selection of patients most likely to benefit, paving the way for a precision medicine approach to p97-targeted therapy. ecancer.org

    常见问题

    Q. What experimental methodologies are recommended for assessing p97-IN-17’s inhibitory activity in vitro?

    • Methodological Answer : To evaluate inhibitory activity, employ ATPase activity assays using recombinant p97 protein, monitoring ATP hydrolysis via colorimetric or fluorometric methods (e.g., malachite green assay). Include dose-response curves to determine IC50 values and validate results with orthogonal techniques like thermal shift assays (CETSA) . Ensure reproducibility by detailing buffer conditions, protein concentrations, and control groups (e.g., DMSO controls) in the methods section, adhering to guidelines for experimental transparency .

    Q. How should researchers design synthesis protocols for this compound to ensure purity and reproducibility?

    • Methodological Answer : Follow multi-step organic synthesis protocols with rigorous characterization at each step. Use HPLC for purity assessment (>95%), NMR for structural confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight validation . Document solvent systems, reaction temperatures, and purification methods (e.g., column chromatography) in supplementary materials to enable replication . For novel intermediates, provide crystallographic data or comparative spectral analysis against known analogs .

    Q. What are the key parameters for validating this compound’s target engagement in cellular models?

    • Methodological Answer : Utilize cellular thermal shift assays (CETSA) to confirm target binding in live cells, quantifying shifts in p97’s melting temperature post-treatment . Complement with immunofluorescence or Western blotting to monitor downstream effects (e.g., accumulation of polyubiquitinated proteins). Include negative controls (e.g., inactive analogs) and statistical analysis of triplicate experiments to address biological variability .

    Advanced Research Questions

    Q. How can researchers resolve contradictory efficacy data for this compound across different cancer cell lines?

    • Methodological Answer : Perform systematic variability analysis by:
    • Profiling genetic backgrounds of cell lines (e.g., p97 mutation status via CRISPR screening) .
    • Correlating drug response with proteasome activity or ubiquitin-proteasome system (UPS) biomarkers .
    • Applying mixed-effects models to account for inter-experimental variability .
      Publish raw datasets and analysis code in supplementary materials to facilitate peer scrutiny .

    Q. What strategies optimize this compound’s selectivity to minimize off-target effects in vivo?

    • Methodological Answer : Conduct structure-activity relationship (SAR) studies to identify critical functional groups influencing selectivity. Use computational docking (e.g., AutoDock Vina) to predict binding interactions with p97’s D2 ATPase domain versus off-target proteins . Validate findings with in vitro counter-screens against related AAA+ ATPases (e.g ases) and in vivo toxicity assays in murine models .

    Q. How should researchers validate this compound’s mechanism of action in complex biological systems?

    • Methodological Answer : Integrate multi-omics approaches:
    • Transcriptomics (RNA-seq) to identify dysregulated pathways post-treatment.
    • Proteomics (TMT labeling) to quantify changes in UPS components.
    • Metabolomics (LC-MS) to assess ATP depletion or metabolite shifts .
      Use pathway enrichment tools (e.g., GSEA) and orthogonal validation (e.g., siRNA knockdown) to distinguish direct vs. indirect effects .

    Data Analysis & Reporting

    Q. How to statistically analyze dose-response data for this compound while addressing outliers?

    What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?

    • Methodological Answer : Apply the PICO framework:
    • P opulation: Specific cell types or disease models.
    • I ntervention: this compound dosage/timecourse.
    • C omparison: Controls (e.g., wild-type vs. mutant p97).
    • O utcome: Metrics (e.g., apoptosis, protein turnover).
      Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

    Ethical & Reproducibility Considerations

    Q. How to ensure reproducibility of this compound studies when sharing protocols?

    • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
    • Deposit synthetic procedures in public repositories (e.g., PubChem).
    • Share raw imaging data via platforms like Zenodo .
    • Use electronic lab notebooks (ELNs) for version-controlled documentation .

    Q. What ethical guidelines apply to preclinical studies of this compound in animal models?

    • Methodological Answer :
      Follow ARRIVE 2.0 guidelines for in vivo experiments:
    • Justify sample sizes with power analysis.
    • Report anesthesia, euthanasia methods, and IACUC approval numbers.
    • Disclose conflicts of interest and funding sources in the acknowledgments section .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    p97-IN-17
    Reactant of Route 2
    Reactant of Route 2
    p97-IN-17

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。